(Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

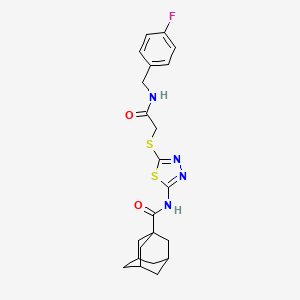

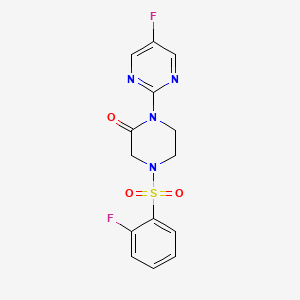

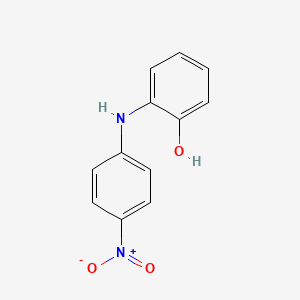

The compound “(Z)-N’-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids and is often used in the synthesis of various organic compounds. The “4-ethylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with an ethyl group (a two-carbon chain) attached to it. The “(Z)-N’-benzylidene” part suggests the presence of a benzylidene group, which is a type of imine characterized by a double bond between a carbon and a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a ring structure. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The pyrazole ring, for example, is known to participate in various chemical reactions, particularly those involving electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .科学的研究の応用

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Research on pyrazole derivatives has included extensive quantum chemical studies, conformational analysis, and local reactivity properties assessments. These compounds have been studied for their potential in various applications due to their significant first order hyperpolarizability, indicating potential in nonlinear optical (NLO) materials. Molecular docking results have confirmed the potential of these compounds as inhibitors of certain enzymes, highlighting their importance in biological and industrial contexts (Pillai et al., 2017).

Synthesis and Biological Evaluation

New crystals of pyrazole derivatives have been synthesized and characterized, with studies including DFT, vibrational spectroscopy, and in vitro antidiabetic and antioxidant activities. These studies provide insights into the high reactivities of these compounds, further supporting their potential utility in pharmaceutical applications (Karrouchi et al., 2020).

α-Glucosidase and α-Amylase Inhibition

Investigations into the anti-diabetic potential of pyrazole derivatives have shown that these compounds can effectively inhibit α-glucosidase and α-amylase enzymes. Molecular docking studies have provided additional evidence for their potency as α-glucosidase inhibitors, suggesting their application in diabetes management (Karrouchi et al., 2021).

Corrosion Protection Behavior

Pyrazole derivatives have also been explored for their corrosion inhibition properties. Investigations into their effectiveness in protecting mild steel in acidic solutions have shown high inhibition efficiency, with studies confirming the formation of protective layers on metal surfaces. These findings suggest potential applications in materials science and engineering (Paul et al., 2020).

Antimicrobial Evaluation

The synthesis of novel pyrazole integrated 1,3,4-oxadiazoles and their antimicrobial evaluation have revealed the potent antimicrobial activity of these compounds. Among them, certain derivatives have shown effectiveness as antimicrobial agents, indicating their potential in developing new antimicrobial drugs (Ningaiah et al., 2014).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting ester is then reacted with hydrazine hydrate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide. Finally, the carbohydrazide is reacted with benzaldehyde to form (Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Reaction of the resulting ester with hydrazine hydrate to form 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide.", "Step 3: Reaction of the carbohydrazide with benzaldehyde to form (Z)-N'-benzylidene-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide." ] } | |

| 387832-69-1 | |

分子式 |

C19H18N4O |

分子量 |

318.38 |

IUPAC名 |

N-[(Z)-benzylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H18N4O/c1-2-14-8-10-16(11-9-14)17-12-18(22-21-17)19(24)23-20-13-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13- |

InChIキー |

WENZUGWHODCYQW-MOSHPQCFSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)

![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2930251.png)

![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)

![Benzyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2930260.png)